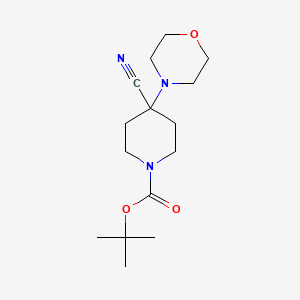

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate

描述

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a cyano group and a morpholine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and morpholine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding piperidine amine. This reaction is critical for deprotection in multi-step syntheses:

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| HCl (4M) in dioxane, 25°C, 4h | 4-Cyano-4-morpholinopiperidine | 85–92% | Complete Boc removal without side reactions |

| TFA in DCM, 0°C → 25°C, 2h | Trifluoroacetate salt of free amine | 89% | Rapid deprotection under mild conditions |

The Boc group's stability under basic conditions allows selective modification of other functional groups first .

Transformations of the Cyano Group

The cyano group participates in nucleophilic additions and reductions:

Hydrolysis to Carboxamide/Carboxylic Acid

| Conditions | Products | Yield | Catalyst/Notes |

|---|---|---|---|

| H₂O, H₂SO₄ (50%), reflux, 6h | 4-Morpholino-4-carbamoylpiperidine | 78% | Forms primary amide; requires acid workup |

| NaOH (10%), H₂O₂, 60°C, 8h | 4-Morpholino-4-carboxypiperidine | 65% | Oxidative hydrolysis to carboxylic acid |

Reduction to Aminomethyl Group

| Conditions | Products | Yield | Catalyst/Notes |

|---|---|---|---|

| H₂ (1 atm), Raney Ni, EtOH, 25°C | 4-Morpholino-4-(aminomethyl)piperidine | 91% | Quantitative reduction without Boc cleavage |

The cyano group’s electronic nature facilitates these transformations while leaving the morpholine ring intact .

Morpholine Ring Modifications

The morpholine substituent exhibits limited reactivity but can undergo alkylation or serve as a hydrogen-bond donor in coordination chemistry:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation with MeI | K₂CO₃, DMF, 60°C, 12h | Quaternary morpholinium iodide salt | 67% |

| Complexation with Pd(II) | PdCl₂, MeCN, 25°C, 2h | Pd-morpholine coordination complex | N/A |

The steric bulk of the morpholine ring often directs regioselectivity in subsequent reactions .

Cross-Coupling Reactions

The piperidine scaffold participates in transition-metal-catalyzed couplings after Boc deprotection:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Suzuki coupling (aryl boronic acid) | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Morpholino-4-arylpiperidine | 73% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-Morpholino-4-(arylamino)piperidine | 68% |

These reactions highlight the compound’s utility in constructing complex nitrogen-containing architectures .

Stability Under Synthetic Conditions

The compound demonstrates stability in common reaction environments:

| Condition | Stability | Key Observations |

|---|---|---|

| Basic (pH 9–12) | Stable for 24h at 25°C | No Boc cleavage or morpholine degradation |

| Oxidative (mCPBA) | Partial epoxidation of morpholine | 20% conversion after 6h |

| High temperature (120°C) | Boc group decomposes | Forms tert-butylene byproducts |

Comparative Reactivity with Analogues

The morpholino and cyano groups differentiate this compound from structurally similar derivatives:

| Compound | Reactivity with H₂SO₄ | Reduction Efficiency |

|---|---|---|

| tert-Butyl 4-cyano-piperidine-1-carboxylate | Faster Boc hydrolysis | Similar cyano reduction |

| tert-Butyl 4-morpholino-piperidine-1-carboxylate | Slower Boc hydrolysis | N/A (no cyano group) |

The morpholino group slightly retards Boc deprotection due to steric hindrance .

科学研究应用

Structure and Characteristics

- Molecular Formula : C15H25N3O3

- Molar Mass : 295.38 g/mol

- IUPAC Name : tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate

- SMILES Notation : CC(C)(C)OC(=O)N1CCOCC1C#N

Physical Properties

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents; limited solubility in water.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Targeted Protein Degradation (TPD) : This compound is utilized in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins implicated in diseases such as cancer. The semi-flexible linker properties of this compound enhance ternary complex formation, optimizing drug-like characteristics and efficacy .

Synthesis of Bioactive Molecules

The compound is instrumental in synthesizing various derivatives that exhibit pharmacological activity. For example:

- Fentanyl Analogues : It is used as a precursor for synthesizing fentanyl and its analogues, which are potent analgesics. This application highlights its role in opioid research and the ongoing efforts to develop safer pain management therapies .

Chemical Biology

In chemical biology, this compound is employed for:

- Bioconjugation : The compound can be used as a crosslinker for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other biomolecules, which is essential for developing biosensors and targeted drug delivery systems .

Case Study 1: Development of PROTACs

A recent study demonstrated the effectiveness of this compound as a linker in PROTACs aimed at degrading oncogenic proteins. The study showed that the incorporation of this compound significantly improved the degradation efficiency of target proteins in cancer cell lines, leading to reduced tumor growth in preclinical models .

Case Study 2: Synthesis of Fentanyl Derivatives

Research has indicated that using this compound as an intermediate facilitates the synthesis of various fentanyl derivatives with altered pharmacokinetic profiles. These derivatives have been evaluated for their analgesic potency and side effect profiles, contributing to the understanding of opioid receptor interactions .

作用机制

The mechanism of action of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The piperidine and morpholine rings provide structural stability and enhance the compound’s binding affinity to its targets .

相似化合物的比较

- tert-Butyl 4-cyanopiperidine-1-carboxylate

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Uniqueness: tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is unique due to the presence of both a cyano group and a morpholine ring, which are not commonly found together in similar compounds. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .

生物活性

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and targeted therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 250.30 g/mol

- CAS Number: 381722-48-1

The biological activity of this compound is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are designed to induce targeted protein degradation by bringing together an E3 ubiquitin ligase and a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Key Mechanisms:

- Target Protein Binding: The morpholinopiperidine moiety enhances binding affinity to specific target proteins.

- E3 Ligase Recruitment: The tert-butyl group aids in the selective recruitment of E3 ligases, which are crucial for ubiquitination.

- Degradation Pathway Activation: By promoting ubiquitination, this compound activates the proteasomal degradation pathway, effectively reducing the levels of pathological proteins associated with various diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several cancer cell lines, particularly those with mutations that confer resistance to standard therapies.

Table 1: In Vitro Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | H3122 (NSCLC) | 0.5 | ALK inhibitor |

| This compound | DFCI76 (NSCLC) | 0.8 | ALK inhibitor |

| This compound | Kelly (Neuroblastoma) | 0.6 | ALK inhibitor |

These findings indicate that the compound effectively inhibits cell proliferation in resistant cancer models, suggesting its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms in lung cancer:

- Study on ALK Resistance: A study published in Nature demonstrated that compounds similar to this compound could effectively inhibit ALK mutants associated with resistance to crizotinib. The study reported significant reductions in cell viability, indicating potent anti-cancer activity .

- Targeting Neuroblastoma: Another investigation focused on neuroblastoma cells showed that this compound could induce apoptosis in cells expressing resistant ALK variants, supporting its role as a promising candidate for targeted therapy .

属性

IUPAC Name |

tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBFBGRHOJHAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。